4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Selective Androgen Receptor Modulator Receptor Binding Affinity Ki Determination

4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (AC-262536 HCl) is the only SARM with a quantified 66%/27% anabolic-to-androgenic dissociation ratio, enabling clean mechanistic studies without prostate confounds. With a Ki of 5 nM and partial agonist activity, this salt ensures solubility and reproducibility. Distinct from Ostarine or LGD-4033, this chemotype guarantees experimental fidelity in muscle wasting, AR binding, or medicinal chemistry programs. Procure ≥95% purity for reliable SAR and in vivo pharmacology.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
CAS No. 675112-85-3
Cat. No. B1372023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
CAS675112-85-3
Molecular FormulaC11H15ClN2O
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C11H14N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h1-4,10H,5-7,12H2,(H,13,14);1H
InChIKeyPWGVWWQDDPQNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (CAS 675112-85-3): A Non-Steroidal SARM Scaffold for Preclinical Research Procurement


4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is the salt form of the active pharmaceutical ingredient AC-262,536, a synthetic, non-steroidal small molecule that acts as a selective androgen receptor modulator (SARM) [1]. The parent compound demonstrates partial agonist activity at the androgen receptor (AR), exhibiting high binding affinity with a reported Ki of 5 nM [2]. This scaffold is chemically distinct from steroidal androgens and other aniline-derived SARMs, enabling tissue-selective anabolic activity in preclinical models while mitigating androgenic side effects [3].

Why Generic Substitution of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (AC-262,536) with Other SARMs or Androgens is Scientifically Unreliable


Generic substitution of AC-262,536 with other SARMs or steroidal androgens is unsupported by pharmacological data. The compound's unique tissue-selective profile—characterized by high AR binding affinity (Ki = 5 nM) coupled with partial agonism—cannot be extrapolated from in-class compounds such as Ostarine (enobosarm) or LGD-4033, which exhibit distinct binding kinetics and transcriptional activation patterns [1]. Furthermore, the presence of the cyclopropyl group and para-aminomethyl substitution on the benzamide core confers a specific molecular geometry that is not preserved in other SARM scaffolds . In vivo, AC-262,536 demonstrates a quantified dissociation between anabolic and androgenic effects that is not replicated by testosterone or other SARMs with reported clinical data [2]. Therefore, substituting this precise chemical entity without direct comparative data risks compromising experimental reproducibility and yields misleading structure-activity relationship conclusions.

Quantitative Differentiation Guide for 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (AC-262,536) vs. Testosterone and In-Class SARMs


AR Binding Affinity: 5 nM Ki Demonstrates Potent Target Engagement Relative to Endogenous Androgens

AC-262,536 binds to the androgen receptor with a Ki of 5 nM, as measured in competitive radioligand binding assays [1]. This affinity is superior to that of the endogenous agonist testosterone (Ki = 29 nM) and dihydrotestosterone (DHT, Ki = 10 nM) [2]. The 5.8-fold improvement in affinity over testosterone indicates that AC-262,536 can effectively compete for AR binding sites at lower concentrations, a critical factor for achieving target occupancy in cell-based and in vivo models.

Selective Androgen Receptor Modulator Receptor Binding Affinity Ki Determination

In Vivo Tissue Selectivity: 66% Anabolic Effect vs. 27% Androgenic Effect Defines a Quantified Therapeutic Window

In a 2-week chronic study using castrated male rats, AC-262,536 demonstrated a marked dissociation between its anabolic and androgenic effects [1]. The compound achieved approximately 66% of the maximal levator ani muscle weight increase induced by testosterone, while stimulating only 27% of the maximal prostate gland weight increase [2]. This results in an anabolic:androgenic ratio of 2.44:1, which is a quantifiable metric of tissue selectivity not observed with testosterone (which shows a 1:1 ratio).

Tissue-Selective Anabolic Activity Castrated Rat Model Levator Ani vs. Prostate Weight

In Vitro Functional Antagonism in Prostate Cells: Dose-Dependent Inhibition of DHT-Induced Proliferation

In LNCaP prostate cancer cells, AC-262,536 acts as a functional antagonist, inhibiting dihydrotestosterone (DHT)-induced proliferation in a dose-dependent manner [1]. At a concentration of 100 nM, AC-262,536 reduced DHT-stimulated proliferation by 47.2 ± 12.2%. This effect plateaued at 1 μM, achieving a 50.7 ± 7.6% inhibition [2]. This antagonist activity in prostate-derived cells is a distinctive feature compared to testosterone and other full AR agonists, which would promote proliferation.

Functional Antagonist LNCaP Cell Proliferation Prostate Cancer Research

Validated Application Scenarios for 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (AC-262,536) Based on Quantitative Evidence


Preclinical In Vivo Studies of Muscle Wasting and Sarcopenia

The quantified in vivo selectivity of AC-262,536—achieving 66% of testosterone's anabolic effect on levator ani muscle while only stimulating 27% of androgenic effect on prostate tissue—makes this compound an ideal research tool for investigating anabolic pathways in rodent models of cachexia, sarcopenia, and androgen deficiency [1]. Researchers can administer AC-262,536 to castrated rats at doses of 3-30 mg/kg to stimulate muscle growth without confounding prostate enlargement [2]. This specific window enables cleaner interpretation of anabolic mechanisms compared to using testosterone or other SARMs with less characterized selectivity profiles.

Androgen Receptor Binding and Functional Selectivity Assays

With a documented Ki of 5 nM for the human androgen receptor, AC-262,536 serves as a high-affinity ligand for developing and validating AR binding assays [1]. Its partial agonist profile—coupled with functional antagonist activity in prostate-derived LNCaP cells—allows researchers to use this compound as a reference standard when screening novel SARM candidates or investigating ligand-specific AR coregulator recruitment [2]. The compound's well-defined quantitative parameters (Ki, % inhibition in LNCaP cells) provide a reproducible benchmark for assay calibration and cross-study comparison.

Structure-Activity Relationship (SAR) Studies of Non-Steroidal AR Modulators

The 4-(aminomethyl)-N-cyclopropylbenzamide scaffold represents a distinct chemotype among SARMs, differing from the aryl propionamide class (e.g., Ostarine) and the pyrrolidine class (e.g., LGD-4033) [1]. The presence of the cyclopropyl amide and para-aminomethyl substituents creates a unique pharmacophore whose binding mode and functional consequences can be systematically explored through analog synthesis [2]. Procuring the hydrochloride salt of AC-262,536 provides a high-purity starting material for medicinal chemistry efforts aimed at optimizing tissue selectivity or improving pharmacokinetic properties.

Prostate Cancer Cell Line Experiments Investigating AR Antagonism

The demonstrated ability of AC-262,536 to inhibit DHT-induced proliferation in LNCaP cells by approximately 50% at 1 μM provides a defined experimental system for studying ligand-mediated AR antagonism in a prostate cancer context [1]. Unlike full antagonists such as enzalutamide, AC-262,536 functions as a partial agonist/antagonist, allowing researchers to explore the nuanced relationship between ligand structure, AR conformation, and cellular outcome [2]. This makes it a valuable comparator compound in studies assessing next-generation AR-targeted therapies.

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